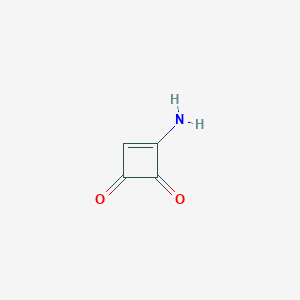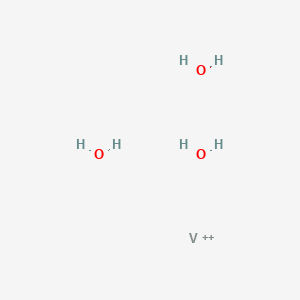
Vanadium(2+);trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium(2+);trihydrate, also known as vanadium(II) trihydrate, is a compound consisting of vanadium ions in the +2 oxidation state coordinated with three water molecules. Vanadium is a transition metal known for its multiple oxidation states and its ability to form various complexes. The trihydrate form indicates that three water molecules are associated with each vanadium ion in the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vanadium(2+);trihydrate can be synthesized through the reduction of vanadium(III) or vanadium(V) compounds. One common method involves the reduction of vanadium(III) sulfate with a reducing agent such as zinc in an acidic medium. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound often involves the reduction of vanadium pentoxide (V2O5) using calcium or aluminum as reducing agents. The process includes smelting, leaching, and roasting steps to obtain high-purity vanadium compounds. The final product is then hydrated to form the trihydrate complex.
Analyse Des Réactions Chimiques
Types of Reactions
Vanadium(2+);trihydrate undergoes various chemical reactions, including:
Oxidation: Vanadium(II) can be oxidized to higher oxidation states such as vanadium(III) or vanadium(IV) using oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Vanadium(II) can be reduced to vanadium metal using strong reducing agents.
Substitution: The water molecules in this compound can be substituted with other ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid.
Reducing Agents: Zinc, sodium borohydride, and lithium aluminum hydride.
Substitution Reagents: Ammonia, phosphines, and other ligands.
Major Products Formed
Oxidation: Vanadium(III) or vanadium(IV) complexes.
Reduction: Vanadium metal.
Substitution: Vanadium complexes with different ligands.
Applications De Recherche Scientifique
Vanadium(2+);trihydrate has several scientific research applications:
Chemistry: Used as a reducing agent in various chemical reactions and as a precursor for synthesizing other vanadium compounds.
Biology: Investigated for its potential role in biological systems, including its insulin-mimetic properties and its effects on glucose metabolism.
Medicine: Explored for its potential therapeutic applications in treating diabetes, cancer, and other diseases.
Industry: Utilized in the production of high-strength steel alloys and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of vanadium(2+);trihydrate involves its ability to undergo redox reactions and interact with various biological molecules. In biological systems, vanadium compounds can mimic insulin by inhibiting protein tyrosine phosphatases, leading to increased glucose uptake in cells. This compound can also interact with other enzymes and proteins, affecting various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanadium(III) trihydrate: Similar to vanadium(2+);trihydrate but with vanadium in the +3 oxidation state.
Vanadium(IV) trihydrate: Contains vanadium in the +4 oxidation state.
Vanadium(V) trihydrate: Contains vanadium in the +5 oxidation state.
Uniqueness
This compound is unique due to its +2 oxidation state, which is less common compared to higher oxidation states of vanadium. This lower oxidation state gives it distinct redox properties and reactivity, making it valuable in specific chemical and biological applications.
Propriétés
Numéro CAS |
71413-87-1 |
|---|---|
Formule moléculaire |
H6O3V+2 |
Poids moléculaire |
104.988 g/mol |
Nom IUPAC |
vanadium(2+);trihydrate |
InChI |
InChI=1S/3H2O.V/h3*1H2;/q;;;+2 |
Clé InChI |
HHFJNDVUVNWMFC-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.[V+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


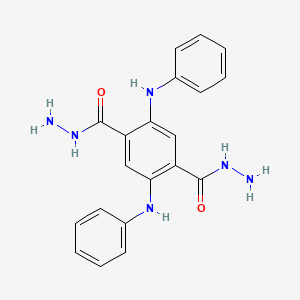
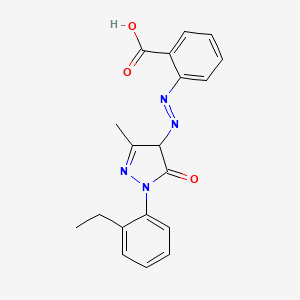
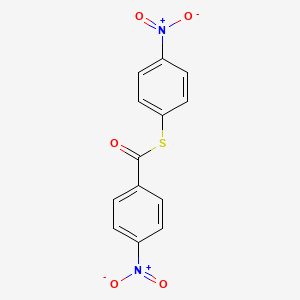

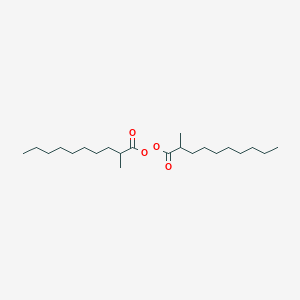
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)

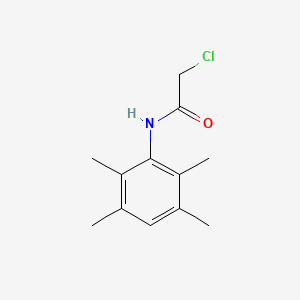
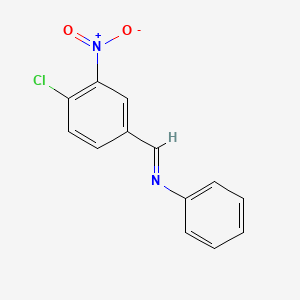
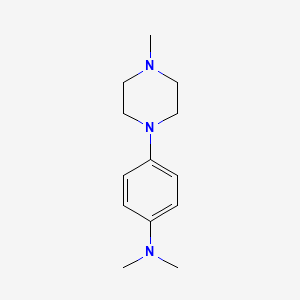
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
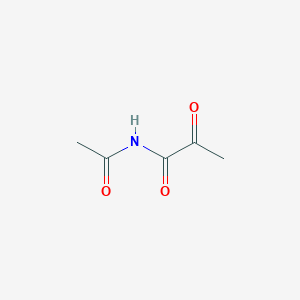
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
